(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (-CN) and an enamide group (-C=C-CONH2) attached to a phenyl ring substituted with a methoxymethyl group (-CH2OCH3)
Mechanism of Action
Target of Action
The primary target of (2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines, which are essential components of nucleic acids .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to a disruption in pyrimidine biosynthesis, affecting DNA and RNA synthesis and cell proliferation .
Biochemical Pathways
The compound’s interaction with Dihydroorotate dehydrogenase affects the de novo pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are vital for DNA and RNA synthesis. Disruption of this pathway can have downstream effects on cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on pyrimidine biosynthesis. By inhibiting Dihydroorotate dehydrogenase, the compound could disrupt DNA and RNA synthesis, potentially leading to cell cycle arrest or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-(methoxymethyl)benzaldehyde and cyanoacetamide in the presence of a base such as piperidine. The reaction is typically carried out in a solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-(methoxymethyl)benzoic acid.
Reduction: Formation of 2-amino-3-[4-(methoxymethyl)phenyl]prop-2-enamide.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
(2Z)-2-Cyano-3-phenylprop-2-enamide: Lacks the methoxymethyl group, leading to different chemical and biological properties.
(2Z)-2-Cyano-3-[4-(methyl)phenyl]prop-2-enamide: Substituted with a methyl group instead of methoxymethyl, affecting its reactivity and applications.
Uniqueness: The presence of the methoxymethyl group in (Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide imparts unique chemical properties, such as increased solubility and specific reactivity patterns. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-8-10-4-2-9(3-5-10)6-11(7-13)12(14)15/h2-6H,8H2,1H3,(H2,14,15)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNMCOKZSFHFP-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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